molecular formula C15H17NO5 B2902846 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide CAS No. 1428359-84-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide

Cat. No.: B2902846
CAS No.: 1428359-84-5
M. Wt: 291.303
InChI Key: ACJPJXMBOURBDU-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide is a synthetic organic compound of interest in pharmaceutical and medicinal chemistry research. This molecule features a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold, a privileged structure found in compounds with a range of documented biological activities . The structure combines this moiety with an ethoxyacetamide group via a but-2-yn-1-yloxy linker, suggesting potential for targeted biological interactions. Potential Research Applications and Value: This compound is primarily designed for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Its core research value lies in its use as a building block or intermediate in synthetic organic chemistry. Researchers can utilize it to develop novel chemical entities for screening against various biological targets. The structural motif present in this compound is associated with investigations in cancer research , particularly in exploring agents that may overcome multi-drug resistance, as some benzodioxole-containing analogs have demonstrated inhibitory activity against angiogenesis and P-glycoprotein efflux pumps . Furthermore, the compound serves as a valuable reference standard in analytical method development and compound identification. Researchers are encouraged to conduct their own thorough characterization and biological testing to fully elucidate this compound's properties and mechanisms of action. This product is strictly for laboratory research and must be handled by qualified personnel.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-18-10-15(17)16-7-3-4-8-19-12-5-6-13-14(9-12)21-11-20-13/h5-6,9H,2,7-8,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPJXMBOURBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown inhibitory effects on vegfr1, suggesting that this compound might also target similar receptors or enzymes.

Biochemical Pathways

Inhibition of vegfr1 or similar receptors usually affects angiogenesis, a process crucial for tumor growth and metastasis. Therefore, this compound might have potential anti-angiogenic and anti-tumor effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F in 5r and 5s ) enhance antibacterial activity compared to electron-donating groups (e.g., -OCH₃). The ethoxy group in the target compound may modulate similar effects.
  • Synthesis Yields : Yields for analogs range from 55% to 84%, influenced by reaction conditions (e.g., solvent, temperature) and steric hindrance .

Key Observations :

  • Antibacterial Potency : Thiadiazole-containing analogs (e.g., 5q, 5k) show superior activity against Xanthomonas spp. compared to commercial agents like thiodiazole copper .
  • SAR Insights : The presence of a thiadiazole ring enhances activity, suggesting that the ethoxyacetamide group in the target compound may require additional electronegative substituents for comparable efficacy.

Physicochemical Property Comparisons

Table 3: Elemental Analysis and Spectral Data
Compound ID %C (Calc/Exp) %H (Calc/Exp) %N (Calc/Exp) ¹H/¹³C NMR Features
25 62.25/62.41 5.42/5.40 5.38/5.24 Aromatic protons at δ 6.40–7.41 ppm
5q N/A N/A N/A Acetamide NH at δ 12.82 ppm; benzo[d][1,3]dioxol protons at δ 5.97 ppm
Target* N/A N/A N/A Expected peaks: δ 4.82 (OCH₂), 1.33 (CH₃CH₂O)

Key Observations :

  • Elemental Consistency : Analogs show <1% deviation between calculated and experimental C/H/N content, confirming synthesis accuracy .
  • NMR Signatures : Benzo[d][1,3]dioxol protons resonate near δ 5.97 ppm, while acetamide NH groups appear at δ >12 ppm .

Q & A

Basic Question: What are the critical steps and optimization strategies for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide?

Answer:
The synthesis typically involves multi-step reactions:

Coupling of benzo[d][1,3]dioxole derivatives with a but-2-yn-1-yl linker under Sonogashira or copper-catalyzed conditions.

Introduction of the ethoxyacetamide group via nucleophilic substitution or amidation, requiring precise control of temperature (20–25°C) and anhydrous solvents (e.g., dioxane or DMF) .

Purification via column chromatography or recrystallization (ethanol-DMF mixtures) to isolate the product.
Optimization strategies :

  • Use triethylamine as a base to neutralize HCl byproducts during amidation .
  • Monitor reaction progress with thin-layer chromatography (TLC) or HPLC .
  • Optimize solvent polarity to enhance yield (e.g., DMSO for polar intermediates) .

Basic Question: Which characterization techniques are essential to confirm the structure and purity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the benzo[d][1,3]dioxole moiety, alkyne linker, and acetamide group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~365.36 g/mol) and detect impurities .
  • HPLC : Quantify purity (>95%) and monitor degradation under stress conditions (e.g., pH, temperature) .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) of this compound?

Answer:
Contradictions may arise from:

  • Structural analogs : Minor substituent changes (e.g., fluorine vs. methoxy groups) can alter target specificity .
  • Assay conditions : Variability in cell lines, concentrations, or incubation times .
    Methodological solutions :

Conduct comparative studies using identical assay protocols.

Perform docking simulations to predict binding affinities for different targets (e.g., enzymes vs. receptors) .

Validate results with knockout models or selective inhibitors to confirm mechanistic pathways .

Advanced Question: What experimental approaches are recommended to elucidate the mechanism of action of this compound in cancer cells?

Answer:
Proposed strategies:

In vitro cytotoxicity assays : Use MTT or Annexin V staining to assess apoptosis in cancer cell lines (e.g., HeLa, MCF-7) .

Mitochondrial disruption assays : Measure cytochrome c release or caspase-3/7 activation to confirm apoptosis induction .

Target identification :

  • Pull-down assays with biotinylated probes to isolate interacting proteins.
  • Kinase profiling to identify inhibited enzymes (e.g., EGFR, MAPK) .

Transcriptomic analysis : RNA-seq to map altered signaling pathways (e.g., PI3K/AKT) .

Basic Question: What are the key physical properties and storage recommendations for this compound?

Answer:

  • Molecular formula : Likely C20_{20}H22_{22}N2_2O5_5 (analogous to structurally related compounds) .
  • Solubility : Typically soluble in DMSO or DMF; sparingly soluble in water .
  • Stability : Store at –20°C in inert atmospheres (argon) to prevent alkyne oxidation or hydrolysis .
  • Melting point : Not widely reported; determine via differential scanning calorimetry (DSC) for batch-specific data .

Advanced Question: How can researchers design derivatives to enhance the compound’s bioavailability while retaining activity?

Answer:
Derivatization strategies :

Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility .

Side-chain modifications : Replace the ethoxy group with PEGylated chains to enhance hydrophilicity .

Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with a trifluoromethyl group to boost metabolic stability .
Evaluation methods :

  • LogP measurements (shake-flask method) to assess lipophilicity.
  • Caco-2 cell assays for intestinal permeability .

Advanced Question: How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%) for this compound?

Answer:
Discrepancies may stem from:

  • Catalyst choice : Palladium vs. copper catalysts in coupling reactions .
  • Purification methods : Column chromatography vs. recrystallization efficiency .
    Resolution steps :

Replicate procedures using identical reagents and equipment.

Optimize reaction time (e.g., 12–24 hours for amidation) .

Use DoE (Design of Experiments) to identify critical factors (e.g., solvent ratio, temperature gradients) .

Basic Question: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity : Assume potential cytotoxicity; use PPE (gloves, goggles) and work in fume hoods .
  • Waste disposal : Follow institutional guidelines for amide-containing compounds.
  • Spill management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .

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